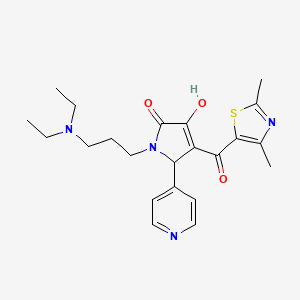

1-(3-(diethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one

Description

This compound is a pyrrol-2-one derivative featuring a 3-(diethylamino)propyl chain, a 2,4-dimethylthiazole-5-carbonyl group, and a pyridin-4-yl substituent. The hydroxyl group at position 3 may contribute to solubility and target binding.

Properties

IUPAC Name |

1-[3-(diethylamino)propyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2-pyridin-4-yl-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O3S/c1-5-25(6-2)12-7-13-26-18(16-8-10-23-11-9-16)17(20(28)22(26)29)19(27)21-14(3)24-15(4)30-21/h8-11,18,28H,5-7,12-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKHCZTZSBPFOGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=C(N=C(S2)C)C)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(diethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. Common synthetic routes may include:

Formation of the pyrrole core: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of the thiazole moiety: This step may involve the reaction of a suitable thioamide with a haloketone.

Attachment of the diethylamino propyl group: This can be done via nucleophilic substitution reactions.

Final assembly and functional group modifications: These steps may involve various organic reactions such as acylation, alkylation, and hydroxylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-(diethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

Reduction: The carbonyl groups can be reduced to hydroxyl groups or amines.

Substitution: The diethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-(diethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(3-(Dimethylamino)propyl)-4-(4-Ethoxy-3-Methylbenzoyl)-5-(4-Fluorophenyl)-3-Hydroxy-1H-Pyrrol-2(5H)-one ()

- Structural Differences: Aminoalkyl Chain: Dimethylamino (vs. diethylamino in the target compound), reducing steric bulk and lipophilicity. Acyl Group: 4-Ethoxy-3-methylbenzoyl (vs. 2,4-dimethylthiazole-5-carbonyl), introducing an ethoxy group for improved solubility. Aryl Substituent: 4-Fluorophenyl (vs.

- Physicochemical Impact :

- Lower logP due to ethoxy and fluorophenyl groups.

- Reduced metabolic stability (ethoxy group prone to hydrolysis).

- Synthesis : Likely synthesized via N-alkylation and Friedel-Crafts acylation, similar to the target compound’s route .

2-(1-(4-Amino-3-(2,4-Dimethylthiazol-5-yl)-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl)Ethyl)-5-Fluoro-3-(3-Fluorophenyl)-4H-Chromen-4-One ()

- Structural Overlaps :

- Shared 2,4-dimethylthiazole group, critical for kinase binding.

- Pyrazolo-pyrimidine core (vs. pyrrolone core), suggesting divergent target selectivity.

- Activity Clues :

- Synthesis : Suzuki-Miyaura coupling used for thiazole introduction, a method applicable to the target compound’s synthesis .

Pyrimidinone and Coumarin Derivatives ()

- Key Differences: Tetrazolyl and coumarin substituents (absent in the target compound) imply distinct electronic profiles. Pyrimidinone core (vs. pyrrolone) alters hydrogen-bonding capacity.

- Relevance : Highlights the versatility of heterocyclic cores in modulating bioactivity .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Synthetic Routes : The target compound’s synthesis likely parallels (alkylation/acylation) and (Suzuki coupling for thiazole introduction).

- Bioactivity Predictions: The thiazole and pyridine groups suggest kinase inhibition (e.g., EGFR or CDK targets) . Diethylamino chain may improve blood-brain barrier penetration vs. dimethylamino analogs .

- Metabolism and Toxicity: Diethylamino groups risk N-dealkylation metabolism, requiring prodrug strategies. Thiazole rings may undergo oxidative metabolism, necessitating stability studies.

Biological Activity

1-(3-(diethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrrolone core, thiazole moiety, and various functional groups, suggests diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Structural Characteristics

The molecular formula of this compound is , and it features several key structural components:

- Pyrrolone Core : A five-membered heterocyclic ring that contributes to its pharmacological properties.

- Thiazole Moiety : Known for antimicrobial and anti-inflammatory activities.

- Diethylamino Group : Enhances nucleophilicity and may influence neurochemical interactions.

Biological Activities

Preliminary studies indicate that this compound exhibits notable biological activities, particularly as an inhibitor of specific enzymes or receptors involved in neurological pathways. The following sections detail its potential therapeutic applications.

Antimicrobial Activity

The thiazole derivatives are recognized for their antimicrobial properties. Research has shown that compounds with similar structures can exhibit significant antibacterial effects against various strains. For instance:

The presence of the thiazole ring is crucial for these activities, as it enhances interaction with bacterial membranes.

Neuroprotective Effects

The diethylamino group may facilitate interactions with neurotransmitter systems. Compounds with similar structures have shown potential as neuroprotective agents by influencing serotonin transport and other neurochemical processes:

| Compound | Mechanism | Reference |

|---|---|---|

| 1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one | Potential SSRI activity | |

| Pyridine derivatives | Neuroprotective effects |

These findings suggest that the compound may be effective in treating neurological disorders.

Case Studies

Several studies have investigated the biological activity of similar compounds:

- Antimicrobial Studies : A study on 2-amino-1,3,4-thiadiazole derivatives demonstrated significant antimicrobial activity against multiple strains, highlighting the importance of structural variations in determining efficacy .

- Neurochemical Interaction : Research focused on thiazole derivatives indicated their role in modulating neurotransmitter systems and their potential use in treating mood disorders .

Understanding the mechanism of action is essential for advancing this compound towards clinical applications. Initial findings suggest that the compound interacts with biological membranes and specific receptors:

- Hydrogen Bonding : The hydroxyl group (-OH) can form hydrogen bonds, facilitating interactions with biological targets.

- Electrophilic Substitution : The thiazole and furan rings can engage in electrophilic reactions, potentially influencing enzyme activity.

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound to achieve high purity and yield?

Methodological Answer: Synthesis optimization requires precise control of reaction conditions:

- Temperature : Maintain 0–5°C during acylation steps to prevent side reactions (e.g., thiazole decomposition) .

- Solvent selection : Use polar aprotic solvents like dimethyl sulfoxide (DMSO) for nucleophilic substitutions and dichloromethane (DCM) for acid chloride couplings .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane and validate purity via HPLC (>95% purity threshold) .

- Analytical validation : Confirm structural integrity using / NMR (e.g., hydroxy-pyrrole proton at δ 10–12 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the stereochemistry and tautomeric behavior of the pyrrol-2(5H)-one core?

Q. What in vitro assays are suitable for initial biological screening of this compound?

Methodological Answer:

- Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using ADP-Glo™ assays due to the compound’s thiazole and pyridine motifs, which may chelate ATP-binding sites .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Solubility assessment : Perform shake-flask experiments in PBS (pH 7.4) and simulate bioavailability via PAMPA (parallel artificial membrane permeability assay) .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved for this compound?

Methodological Answer:

- Orthogonal assays : Validate contradictory results (e.g., anti-inflammatory vs. anticancer activity) using multiple assays (e.g., COX-2 inhibition ELISA and caspase-3 activation assays) .

- Batch consistency analysis : Compare purity profiles (HPLC, LC-MS) of compound batches to rule out impurities as confounding factors .

- Target deconvolution : Apply chemical proteomics (e.g., affinity chromatography coupled with SILAC labeling) to identify off-target interactions .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of the diethylamino-propyl side chain?

Methodological Answer:

- Side-chain modifications : Synthesize analogs with varying alkyl chain lengths (e.g., dimethylamino vs. diisopropylamino) and assess impact on log (via shake-flask log) and cellular uptake .

- Pharmacophore mapping : Use Schrödinger’s Phase module to identify critical hydrogen-bond donors/acceptors in the side chain .

- Free-Wilson analysis : Quantify contributions of substituents to bioactivity using regression models on analog libraries .

Q. How can computational methods predict and validate the compound’s molecular targets?

Methodological Answer:

- Molecular docking : Dock the compound into crystallized targets (e.g., PDB: 1KMS for DHFR) using Glide SP/XP scoring to prioritize high-affinity targets .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and key residue interactions (e.g., His64 in carbonic anhydrase) .

- Mutagenesis validation : Clone and express target mutants (e.g., Ala-scanning) to confirm computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.